Methanesulfonamide, 1-bromo-N-phenyl-
Description
1-Bromo-N-phenylmethanesulfonamide (CAS RN: 223555-84-8) is a sulfonamide derivative characterized by a bromine atom attached to the methanesulfonamide backbone and an N-phenyl substituent.
Properties
CAS No. |
54114-59-9 |
|---|---|
Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-bromo-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-12(10,11)9-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
OYYBZKOOARPRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 4-Bromoaniline
The most straightforward approach involves the reaction of 4-bromoaniline with methanesulfonyl chloride under basic conditions. This method adapts protocols from the synthesis of N-phenylmethanesulfonamide, substituting aniline with its brominated analogue.
Reaction Mechanism
The amine group of 4-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom in methanesulfonyl chloride. Triethylamine (TEA) neutralizes the generated HCl, driving the reaction to completion. The overall equation is:
$$
\text{4-BrC}6\text{H}4\text{NH}2 + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{4-BrC}6\text{H}4\text{NHSO}2\text{CH}_3 + \text{HCl}
$$
Experimental Procedure
In a representative protocol, 50 g of 4-bromoaniline is dissolved in 500 mL dichloromethane (DCM) with 60 g TEA. Methanesulfonyl chloride (68 g) is added dropwise under ice cooling, followed by stirring at room temperature for 3 hours. Workup involves quenching with 10% NaOH, extraction with DCM, and acidification to precipitate the product. The crude material is filtered and dried, yielding 90 g (97%) of white solid with 99.1% purity.
Key Parameters:
Advantages and Limitations
This method excels in simplicity and high yield, making it industrially viable. However, 4-bromoaniline’s higher cost compared to aniline and the corrosive nature of methanesulfonyl chloride necessitate careful handling.
Iron-Mediated Coupling of Nitroarenes and Sulfonyl Halides
An alternative route employs nitroarenes as starting materials, leveraging iron’s dual role as a reductant and radical initiator. This method, adapted from Jiang et al., uses 4-bromonitrobenzene and methanesulfonyl chloride.
Reaction Mechanism
Iron reduces 4-bromonitrobenzene to 4-bromonitrosobenzene, which reacts with a sulfonyl radical generated from methanesulfonyl chloride. Subsequent reduction and deoxygenation yield the target sulfonamide:
$$
\text{4-BrC}6\text{H}4\text{NO}2 \xrightarrow{\text{Fe, H}2\text{O}} \text{4-BrC}6\text{H}4\text{NHOSO}2\text{CH}3 \xrightarrow{\text{Fe}} \text{4-BrC}6\text{H}4\text{NHSO}2\text{CH}3
$$
Experimental Procedure
A mixture of 4-bromonitrobenzene (0.25 mmol), methanesulfonyl chloride (0.5 mmol), and Fe dust in water (1 mL) is stirred at 60°C for 36 hours. Post-reaction extraction with ethyl acetate and silica gel chromatography (petroleum ether/EtOAc = 4:1) affords the product in 59–91% yield.
Key Parameters:
Advantages and Limitations
This aqueous-phase method is environmentally benign and avoids pre-functionalized anilines. However, longer reaction times and moderate yields limit its scalability.
Post-Synthetic Bromination of N-Phenylmethanesulfonamide
Electrophilic aromatic bromination of N-phenylmethanesulfonamide offers a route to introduce the bromine substituent. However, the sulfonamide group’s meta-directing nature complicates para-substitution.
Reaction Mechanism
Bromination typically occurs at the meta position due to the electron-withdrawing sulfonamide group. Achieving para-bromination requires directing groups or harsh conditions, which may degrade the sulfonamide.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-bromo-N-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the exchange of the bromine atom with other nucleophiles.
Brominating Agents: Such as N-bromosuccinimide (NBS), used in the initial synthesis of the compound.
Major Products Formed
The major products formed from the reactions of Methanesulfonamide, 1-bromo-N-phenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-phenyl sulfonamide derivatives.
Scientific Research Applications
Methanesulfonamide, 1-bromo-N-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in the production of various chemical intermediates and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-bromo-N-phenyl- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The sulfonamide group can also interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Other Halogens and Alkyl Groups
The presence of bromine as a substituent distinguishes this compound from analogs with fluorine, methyl, or alkyl groups. Key comparisons include:
- N-(2-Fluorophenyl)methanesulfonamide (2b) : The fluorine atom, being highly electronegative, induces stronger electron-withdrawing effects compared to bromine. This results in distinct $ ^1H $ and $ ^{13}C $ NMR shifts. For example, the fluorine substituent deshields aromatic protons, causing downfield shifts in $ ^1H $ NMR spectra, whereas bromine’s larger atomic size and polarizability may lead to broader splitting patterns .
- N-(2/3-Methylphenyl)methanesulfonamides : Methyl groups, being electron-donating, alter the electron density on the aromatic ring. DFT studies reveal that methyl substituents in ortho or meta positions significantly influence molecular conformation and vibrational modes. For instance, N-(3-methylphenyl)methanesulfonamide exhibits a planar sulfonamide group, while steric hindrance in the ortho-substituted analog distorts this geometry .
N-Substituent Variations: Phenyl vs. Alkyl Groups
- In contrast, the N-phenyl group in the target compound introduces rigidity and π-π stacking interactions, which may influence crystallinity and thermal stability .
Functional Group Modifications: Bromine vs. Azide
- Structural studies show that azide-containing sulfonamides adopt non-planar conformations due to steric and electronic repulsion, unlike brominated analogs .
Spectroscopic and Structural Data
The table below summarizes key differences in spectroscopic properties and molecular features:
Regulatory and Environmental Considerations
Brominated analogs may face similar evaluations as halogenated compounds often require rigorous environmental impact assessments.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-N-phenylmethanesulfonamide, and how can reaction efficiency be validated?
- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) can predict feasible routes, prioritizing one-step reactions to minimize intermediates . Validation involves monitoring reaction progress via TLC or HPLC, followed by purification via column chromatography. Yield optimization may require adjusting stoichiometry of brominating agents (e.g., NBS) and sulfonamide precursors, with reaction kinetics analyzed using Arrhenius plots .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of 1-bromo-N-phenylmethanesulfonamide?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1300–1350 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and methanesulfonamide CH₃ (δ 3.1–3.3 ppm). ¹³C NMR confirms bromine’s deshielding effect on adjacent carbons .
- Mass Spectrometry : Molecular ion peaks (m/z ~265–267 [M⁺]) and isotopic patterns (due to bromine’s ¹:¹ ratio) validate molecular weight .
Advanced Research Questions
Q. How do electronic effects influence the regioselectivity of 1-bromo-N-phenylmethanesulfonamide in cross-coupling reactions?
- Methodological Answer : The bromine atom’s electron-withdrawing nature directs electrophilic substitutions to meta positions. Computational studies (DFT) using B3LYP/6-31G(d) basis sets quantify charge distribution, while Hammett plots correlate substituent effects with reaction rates. Experimental validation involves Suzuki-Miyaura couplings with para-substituted arylboronic acids, comparing yields to predict regiochemical outcomes .
Q. What computational strategies resolve contradictions between experimental and theoretical vibrational spectra?
- Methodological Answer : Discrepancies in S=O stretching frequencies (DFT vs. experimental IR) arise from basis set limitations. Hybrid functionals (e.g., M06-2X) with dispersion corrections improve accuracy. For NMR, GIAO (Gauge-Independent Atomic Orbital) calculations at the MP2 level better predict chemical shifts, particularly for bromine’s anisotropic effects .
Q. How does the bromine substituent affect the stability of 1-bromo-N-phenylmethanesulfonamide under thermal or photolytic conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., ~200°C for C-Br bond cleavage). Photostability is assessed via UV irradiation (λ = 254 nm) in inert atmospheres, with degradation products analyzed via GC-MS. Computational TD-DFT predicts excited-state behavior, identifying vulnerable bonds .
Q. What mechanistic insights explain the reactivity of 1-bromo-N-phenylmethanesulfonamide with Grignard reagents?
- Methodological Answer : The sulfonamide group’s electron-withdrawing nature activates the C-Br bond for nucleophilic attack. In situ monitoring via ¹⁹F NMR (if fluorinated analogs are used) tracks intermediates. Kinetic isotope effects (KIE) studies differentiate between SN2 and radical pathways. Side products (e.g., dimerization) are minimized using low-temperature conditions (-78°C) and THF as a solvent .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the acidity (pKa) of 1-bromo-N-phenylmethanesulfonamide?
- Methodological Answer : Experimental pKa values (e.g., via potentiometric titration) may vary due to solvent polarity (water vs. DMSO). Computational predictions (COSMO-RS solvation models) reconcile discrepancies by simulating solvent effects. Comparative studies with non-brominated analogs isolate the bromine’s contribution to acidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
